molecular formula C16H17NO3S B11958856 Ethyl N-tosylbenzimidate

Ethyl N-tosylbenzimidate

Cat. No.: B11958856
M. Wt: 303.4 g/mol
InChI Key: DSVAWZOKMGKFSH-WUKNDPDISA-N
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Description

Ethyl N-tosylbenzimidate is an imidate ester derivative characterized by a tosyl (p-toluenesulfonyl) group attached to a benzimidate core with an ethyl ester functionality. This compound is primarily utilized in organic synthesis as a versatile intermediate for constructing heterocycles, amidines, and other nitrogen-containing scaffolds . Its reactivity stems from the electron-withdrawing tosyl group, which activates the imidate moiety for nucleophilic substitution or cyclization reactions.

Properties

Molecular Formula

C16H17NO3S

Molecular Weight

303.4 g/mol

IUPAC Name

ethyl (E)-N-(4-methylphenyl)sulfonylbenzenecarboximidate

InChI

InChI=1S/C16H17NO3S/c1-3-20-16(14-7-5-4-6-8-14)17-21(18,19)15-11-9-13(2)10-12-15/h4-12H,3H2,1-2H3/b17-16+

InChI Key

DSVAWZOKMGKFSH-WUKNDPDISA-N

Isomeric SMILES

CCO/C(=N/S(=O)(=O)C1=CC=C(C=C1)C)/C2=CC=CC=C2

Canonical SMILES

CCOC(=NS(=O)(=O)C1=CC=C(C=C1)C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl N-tosylbenzimidate can be synthesized through the reaction of ethyl benzimidate with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to increase yield and purity, and employing industrial-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Selective N-Protection in Imidazole Derivatives

Ethyl N-tosylbenzimidate enables selective N-1 protection in imidazole synthesis. This selectivity is critical for constructing pharmacologically relevant scaffolds.

Example Reaction :

  • Substrate : Lithiated Asmic.

  • Electrophile : Ethyl N-phenylformimidate.

  • Product : N-1-protected imidazole (7m ) with >90% regioselectivity .

Applications :

  • The N-tosyl group serves as a temporary protecting group, facilitating subsequent functionalization (e.g., hydrogenolysis with Raney nickel) .

Challenges and Limitations

  • Low Yields : Reactions with N-tosylbenzimidate often result in modest yields (e.g., 30–40%) due to competing side reactions, such as premature elimination or incomplete cyclization .

  • Substrate Sensitivity : Steric hindrance from the tosyl group can impede nucleophilic attack, necessitating optimized conditions (e.g., low temperatures, excess electrophile) .

Comparative Reactivity

A comparison of ethyl N-tosylbenzimidate with related electrophiles highlights its unique reactivity:

Electrophile Reaction Time Yield Selectivity
Ethyl N-tosylbenzimidate1–2.5 hours30–65%Moderate
(Z)-N-benzylbenzimidoyl chloride1 hour50–70%High
Aryl nitriles0.5–1 hour60–80%High

Data synthesized from .

Scientific Research Applications

Ethyl N-tosylbenzimidate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Derivatives of benzimidazole, including this compound, are explored for their therapeutic potential in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl N-tosylbenzimidate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the structure of the derivative being studied.

Comparison with Similar Compounds

Key Differences :

  • However, the electron-donating ethyl group may slightly enhance the stability of the imidate intermediate.
  • Spectroscopic Signatures : In the ¹H NMR spectrum, the methyl ester group in 128f appears as a singlet at δ 3.90, whereas the ethyl ester in this compound would exhibit a triplet (δ ~1.3) and quartet (δ ~4.2) for the CH₂CH₃ group.
  • Solubility: Ethyl derivatives generally exhibit higher lipophilicity, which may influence solubility in nonpolar solvents.

Ethyl 2-(2-(Dimethylamino)thiophen-3-yl)-2-Oxoacetate Derivatives

These compounds are synthesized via multicomponent reactions involving acetylenic esters, thioureas, and bromopyruvates . Unlike this compound, these derivatives incorporate thiophene and ketone moieties, enabling distinct reactivity patterns such as cyclocondensation or heteroaromatic functionalization .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for Ethyl N-tosylbenzimidate, and how can purity be optimized during synthesis?

  • Methodological Answer : this compound is typically synthesized via nucleophilic substitution between benzimidazole derivatives and tosyl chloride in an ethyl alcohol medium. To optimize purity:

  • Use high-performance liquid chromatography (HPLC) with a C18 column to monitor intermediate byproducts .
  • Employ recrystallization in anhydrous ethanol to remove unreacted tosyl groups, confirmed via 1^1H NMR (δ 7.8–8.2 ppm for aromatic protons) .
  • Control reaction temperature (60–70°C) to minimize hydrolysis of the tosyl group, verified by FT-IR (absence of –SO2_2 stretching at 1350 cm1^{-1}) .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should include:

  • Accelerated degradation tests using thermal gravimetric analysis (TGA) at 40–80°C to assess thermal decomposition kinetics .
  • UV-Vis spectrophotometry (λ = 270 nm) to quantify hydrolytic degradation products in buffered solutions (pH 4–10) over 30 days .
  • Data interpretation via Arrhenius plots to predict shelf-life under standard lab conditions (20–25°C) .

Advanced Research Questions

Q. What experimental designs resolve contradictions in reported reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Contradictions often arise from solvent polarity or catalyst selection. To address this:

  • Conduct a factorial design varying solvents (DMF, THF, acetonitrile) and palladium catalysts (Pd(OAc)2_2, Pd/C).
  • Analyze yields via GC-MS and compare with density functional theory (DFT) calculations for transition-state energetics .
  • Use multivariate ANOVA to identify statistically significant interactions (p < 0.05) between variables .

Q. How can computational modeling predict the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Perform molecular docking (AutoDock Vina) against target enzymes (e.g., cytochrome P450) using crystal structures from the Protein Data Bank .
  • Validate predictions with in vitro assays (e.g., enzyme inhibition IC50_{50} measurements) and correlate with computed binding affinities (ΔG values) .
  • Address discrepancies by adjusting force field parameters (AMBER vs. CHARMM) in simulations .

Q. What strategies mitigate interference from impurities during spectroscopic analysis of this compound?

  • Methodological Answer :

  • Pre-purify samples via flash chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Apply chemometric techniques (e.g., partial least squares regression) to deconvolute overlapping NMR or IR peaks caused by impurities .
  • Cross-validate results with high-resolution mass spectrometry (HRMS) to confirm molecular ion integrity (m/z 323.08 for [M+H]+^+) .

Critical Analysis and Data Interpretation

Q. How should researchers design dose-response studies to evaluate the toxicological effects of this compound?

  • Methodological Answer :

  • Follow OECD Guideline 423: Use a logarithmic dose range (1–100 mg/kg) in rodent models, monitoring biomarkers (e.g., liver enzyme ALT/AST levels) .
  • Apply probit analysis to calculate LD50_{50} values, ensuring statistical power (n ≥ 6 per group) .
  • Address inter-lab variability by calibrating assays with reference standards (e.g., NIST-traceable materials) .

Q. What ethical considerations apply when handling this compound in biological studies?

  • Methodological Answer :

  • Adopt REACH compliance for waste disposal due to potential sulfonic acid byproducts .
  • Secure institutional review board (IRB) approval for in vivo work, emphasizing humane endpoints and 3R principles (replacement, reduction, refinement) .
  • Disclose conflicts of interest (e.g., funding sources) in publications to maintain reproducibility standards .

Data Presentation Guidelines

  • Tables : Include processed data (mean ± SD) in the main text; raw datasets belong in appendices .
  • Figures : Use error bars in dose-response curves and annotate mechanistic diagrams with ChemDraw .
  • Terminology : Avoid abbreviations; use IUPAC nomenclature consistently (e.g., "ethyl group" vs. "Et") .

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